molecular formula C10H19NO2 B2828406 4-(4-Methylpiperidin-1-yl)butanoic acid CAS No. 775248-47-0

4-(4-Methylpiperidin-1-yl)butanoic acid

Cat. No.: B2828406
CAS No.: 775248-47-0
M. Wt: 185.267
InChI Key: NFINUZCPZMEZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperidin-1-yl)butanoic acid is an organic compound with the molecular formula C10H19NO2 It features a piperidine ring substituted with a methyl group at the nitrogen atom and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperidin-1-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpiperidine and butanoic acid derivatives.

    Alkylation Reaction: The piperidine ring is alkylated using a suitable alkylating agent, such as butyl bromide, under basic conditions.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The carboxylic acid group may also play a role in binding to active sites or influencing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    4-(4-Methylpiperazin-1-yl)butanoic acid: Similar structure but with a piperazine ring instead of piperidine.

    4-(4-Methylpiperidin-1-yl)pentanoic acid: Similar structure with an additional carbon in the alkyl chain.

Uniqueness: 4-(4-Methylpiperidin-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a piperidine ring and a butanoic acid chain

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13/h9H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINUZCPZMEZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.